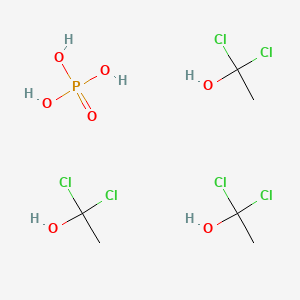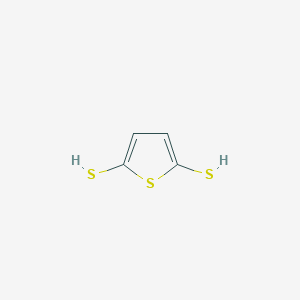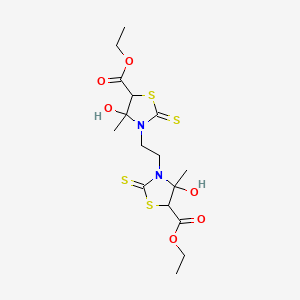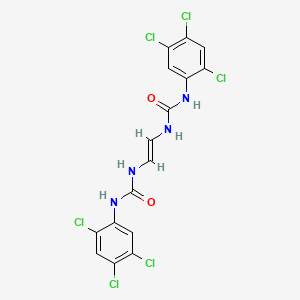
Octadeca-11,13,15-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadeca-11,13,15-trienoic acid: is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by three conjugated double bonds located at the 11th, 13th, and 15th positions of the carbon chain. This compound is a member of the linolenic acid family and is known for its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octadeca-11,13,15-trienoic acid typically involves the use of linolenic acid as a starting material. The process includes selective hydrogenation and isomerization reactions to achieve the desired conjugated triene structure. Common reagents used in these reactions include palladium catalysts and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of linolenic acid from natural sources such as plant oils. The extracted linolenic acid is then subjected to chemical modifications to obtain the desired trienoic acid. This process may include steps such as hydrolysis, esterification, and selective hydrogenation .
Analyse Des Réactions Chimiques
Types of Reactions: Octadeca-11,13,15-trienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using lipoxygenases can convert this compound into hydroperoxy derivatives.
Substitution: Halogenation reactions using halogenating agents such as bromine can introduce halogen atoms at specific positions on the carbon chain.
Major Products:
Oxidation: Hydroperoxy derivatives and hydroxylated fatty acids.
Reduction: Saturated fatty acids such as stearic acid.
Substitution: Halogenated fatty acids.
Applications De Recherche Scientifique
Chemistry: Octadeca-11,13,15-trienoic acid is used as a precursor in the synthesis of various bioactive compounds and polymers. Its conjugated triene structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role in cell signaling and membrane structure. It is also investigated for its potential anti-inflammatory and antioxidant properties .
Medicine: The compound is explored for its therapeutic potential in treating inflammatory diseases, cardiovascular disorders, and certain types of cancer. Its ability to modulate gene expression and enzyme activity is of particular interest in medical research .
Industry: this compound is used in the production of biodegradable polymers, coatings, and lubricants. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of octadeca-11,13,15-trienoic acid involves its interaction with cellular membranes and signaling pathways. The compound can modulate the activity of transcription factors such as nuclear factor kappa B (NF-κB) and peroxisome proliferator-activated receptors (PPARs), leading to changes in gene expression . Additionally, it can act as a substrate for enzymes involved in lipid metabolism, influencing the production of bioactive lipid mediators .
Comparaison Avec Des Composés Similaires
Octadeca-9,11,13-trienoic acid: This compound has a similar structure but differs in the position of the double bonds.
Linolenic acid: A closely related compound with three double bonds at the 9th, 12th, and 15th positions.
Uniqueness: Octadeca-11,13,15-trienoic acid is unique due to its specific conjugated triene structure, which imparts distinct chemical and biological properties. Its ability to undergo selective chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
25575-00-2 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
octadeca-11,13,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-8H,2,9-17H2,1H3,(H,19,20) |
Clé InChI |
ZSXWVPXJLXTOQQ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC=CC=CCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


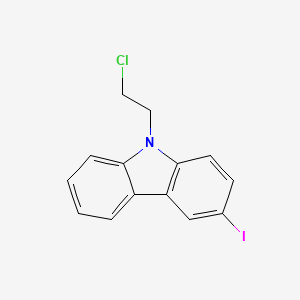
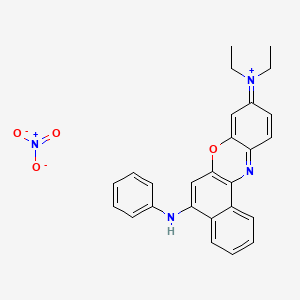
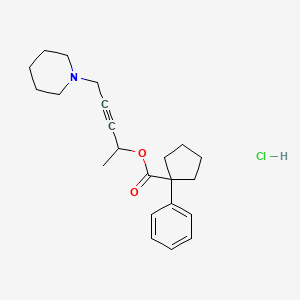

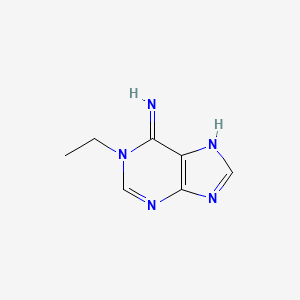
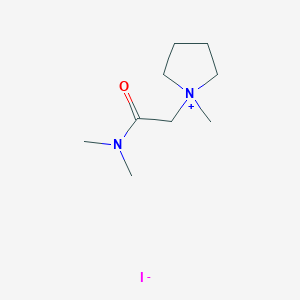
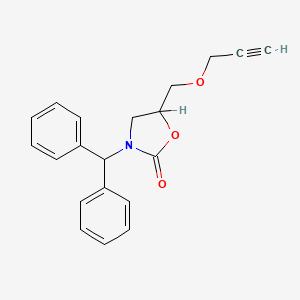
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)

